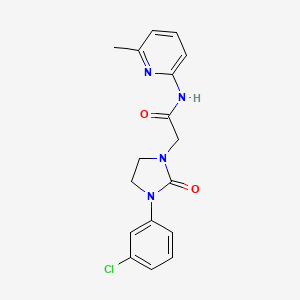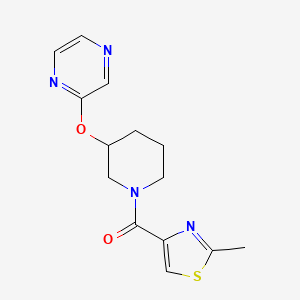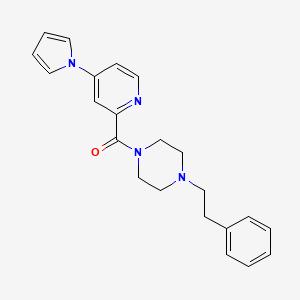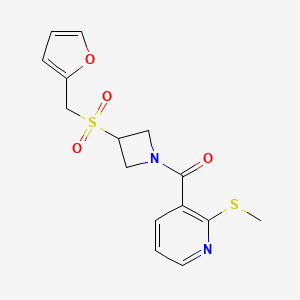
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CPI-455 and belongs to the class of imidazolidinone compounds. CPI-455 has shown promising results in various studies, making it a potential candidate for future drug development.
科学的研究の応用
Oxidation Reactivity and Synthetic Routes
Research led by Sylvie L. Pailloux et al. explored synthetic routes to similar compounds, focusing on their chemical oxidation reactions. The study highlighted the generation of multiple products under different reaction conditions, providing a foundation for understanding the reactivity and potential modifications of the compound (Pailloux et al., 2007).
Corrosion Inhibition
A study by A. Yıldırım and M. Cetin investigated acetamide derivatives for their corrosion prevention efficiencies. The derivatives were tested in acidic and oil mediums, revealing that certain concentrations exhibited promising inhibition efficiencies, suggesting potential applications in material protection and preservation (Yıldırım & Cetin, 2008).
Antibacterial Activity
N. Desai and colleagues synthesized and evaluated various acetamide derivatives for their antibacterial properties against both gram-positive and gram-negative bacteria. The study provided insights into structure-activity relationships, emphasizing the impact of substituents on antibacterial efficacy (Desai et al., 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research conducted by Y. Mary et al. involved the synthesis of bioactive acetamide analogs and their evaluation in terms of photovoltaic efficiency and ligand-protein interactions. The study suggested potential applications in dye-sensitized solar cells and pharmaceuticals, highlighting the versatility of acetamide derivatives in scientific research (Mary et al., 2020).
作用機序
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been used in the development of various drugs with different biological profiles .
Mode of Action
Imidazole-containing compounds are known for their diverse chemical and biological properties . They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s known that the physicochemical parameters of heterocyclic compounds, like this one, can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Imidazole-containing compounds are known to have a wide range of effects due to their diverse biological activities .
Action Environment
It’s known that the spatial orientation of substituents in heterocyclic compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化学分析
Biochemical Properties
It is known that the compound plays a role in biochemical reactions .
Cellular Effects
The effects of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide may change over time. This could be due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide can vary with different dosages in animal models. While specific threshold effects have not been reported, high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide within cells and tissues are complex processes that are still being studied. It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-12-4-2-7-15(19-12)20-16(23)11-21-8-9-22(17(21)24)14-6-3-5-13(18)10-14/h2-7,10H,8-9,11H2,1H3,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPYIFVMCJQGTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide](/img/structure/B2394937.png)



![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2394947.png)


![3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2394950.png)
![N-Ethyl-6-methyl-2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2394951.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2394954.png)

![Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2394959.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394960.png)
